1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene is an organic compound characterized by its molecular formula . This compound features a bromine atom and a difluoroethyl group attached to a fluorinated benzene ring. The presence of multiple halogen substituents imparts unique chemical properties, making it an interesting subject of study in organic chemistry and material science.
These reactions often require specific reagents and conditions, such as palladium catalysts and inert atmospheres to minimize side reactions .
Several synthesis methods have been developed for 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene:
These methods can be optimized for yield and purity based on the desired application.
1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene has potential applications in:
Several compounds share structural similarities with 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene:
| Compound Name | Key Features |
|---|---|
| 1-Bromo-2-(difluoromethyl)benzene | Lacks the additional fluorine atom |
| 1-Bromo-4-(difluoromethyl)benzene | Different substitution pattern affecting reactivity |
| 2-Bromo-1-(difluoromethyl)benzene | Different position of bromine affecting properties |
| 4-Bromo-1-(difluoromethyl)-2-fluorobenzene | Similar structure but different substitution pattern |
The uniqueness of 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene lies in its combination of both difluoroethyl and fluorine groups on the benzene ring. This combination imparts distinct electronic and steric properties that influence its reactivity patterns compared to other similar compounds. Its unique structure makes it valuable for specific synthetic applications and research purposes .
The molecular formula of 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene is C₈H₆BrF₃, comprising a benzene ring substituted with bromine (position 1), a 1,1-difluoroethyl group (-CF₂CH₃, position 2), and fluorine (position 4). This arrangement creates a sterically hindered environment due to the proximity of the bulky difluoroethyl group and the halogen atoms. The para-fluorine and ortho-bromine substituents introduce significant electron-withdrawing effects, polarizing the aromatic ring and influencing its reactivity in cross-coupling reactions.
Key structural features include:
¹H, ¹³C, and ¹⁹F NMR spectroscopy provide critical insights into the compound’s electronic environment:
IR spectroscopy reveals vibrational modes associated with C-F and C-Br bonds:
While direct crystallographic data for this compound are unavailable, studies of related para-halogenated benzenes suggest:
The synthesis of 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene requires careful consideration of bromination strategies that can selectively introduce bromine atoms into fluorinated aromatic precursors [24]. Electrophilic aromatic bromination represents the most fundamental approach for preparing aryl bromides, which serve as crucial intermediates in organic synthesis [24]. The regioselectivity of bromination reactions is significantly influenced by the electronic effects of existing fluorine substituents on the aromatic ring [24].
Traditional direct bromination using molecular bromine typically results in complex product mixtures when applied to fluorinated substrates [10]. The presence of fluorine atoms on the aromatic ring creates electron-withdrawing effects that can direct bromination to specific positions, but often leads to polybromination under standard conditions [10]. Research has demonstrated that bromination of fluorinated aromatic compounds using elemental bromine in solution frequently produces mono-, di-, tri-, and even tetra-brominated products simultaneously [10].
The mechanism of electrophilic aromatic bromination proceeds through a stepwise pathway involving the formation of a positively charged arenium ion intermediate [24]. For fluorinated substrates, the formation of this bromoarenium ion is particularly challenging due to the electron-withdrawing nature of fluorine substituents, which destabilizes the positive charge and increases the activation energy required for the reaction [24]. The rate-determining step involves the formation of the sigma complex, where the transition state resembles the arenium ion structure [24].
Advanced bromination methodologies have been developed to address the selectivity challenges associated with fluorinated aromatics [28]. The oxybromination approach using ammonium bromide as a bromine source and oxone as an oxidant has shown promising results for regioselective monobromination [28]. This system operates through the formation of hypobromous acid, which exhibits enhanced reactivity toward aromatic nuclei due to its pronounced ionic nature [28].
| Method | Selectivity | Temperature Range | Primary Advantages | Key Limitations |
|---|---|---|---|---|
| Direct bromination with molecular bromine | Low (multiple products) | 0-25°C | Simple procedure, readily available reagents | Polybromination tendency, toxic hydrogen bromide evolution |
| N-bromosuccinimide system | High (regioselective) | 80-150°C | Excellent regioselectivity, broad functional group tolerance | Higher material costs, elevated temperature requirements |
| Ammonium bromide/molecular bromine | High (monobromination) | 25-50°C | Environmentally favorable, consistently high yields | Requires specialized handling procedures |
| Oxone/ammonium bromide | High (monobromination) | 25-40°C | Mild reaction conditions, eliminates hydrogen bromide formation | Limited substrate scope compatibility |
| Lithium bromide/ceric ammonium nitrate | Moderate | 25-80°C | Reasonable cost profile | Complex workup procedures required |
The ammonium bromide-molecular bromine system has demonstrated particular effectiveness for the selective monobromination of aromatic compounds with strong electron-withdrawing substituents [10]. This approach operates under ambient temperature conditions and provides excellent yields while minimizing the formation of polybrominated byproducts [10]. The reaction proceeds rapidly, with most transformations completing within 10-15 minutes of bromine addition [10].
The bromination of fluorinated ethylbenzene precursors requires careful analysis of the directing effects exerted by both fluorine atoms and the difluoroethyl group [24]. Fluorine substituents act as meta-directing groups due to their strong electron-withdrawing inductive effect, which destabilizes positive charge at ortho and para positions [24]. The difluoroethyl group similarly exhibits electron-withdrawing character, further influencing the regioselectivity of bromination reactions [5].
Computational studies have provided quantitative insights into the positional selectivity tendencies for electrophilic aromatic bromination of fluorinated substrates [24]. The preferential order for bromination positions follows the pattern meta > ortho > para when strong electron-withdrawing substituents are present [24]. This theoretical framework enables prediction of reaction outcomes and optimization of synthetic strategies for complex fluorinated targets [24].
The introduction of difluoroethyl groups into aromatic systems has emerged as a critical synthetic challenge, particularly for the preparation of pharmaceutical intermediates and advanced materials [5]. Catalytic approaches offer superior control over regioselectivity and reaction efficiency compared to traditional methods [17].
Nickel-based catalytic systems have demonstrated exceptional utility for the direct introduction of difluoroethyl groups using chlorodifluoromethane as the difluoroethylating reagent [17]. The nickel-catalyzed cross-coupling reaction between chlorodifluoromethane and aryl chlorides proceeds under mild conditions with high efficiency and broad substrate scope [17]. This transformation represents a significant advancement in fluoroalkylation chemistry, as it enables the utilization of an inexpensive industrial chemical for complex molecule synthesis [17].
The reaction mechanism involves the oxidative addition of aryl chlorides to nickel(0) complexes, followed by the generation of difluoromethyl radicals through activation of the carbon-chlorine bond in chlorodifluoromethane [17]. Preliminary mechanistic investigations have confirmed that the reaction initiates through aryl chloride oxidative addition and involves difluoromethyl radical intermediates [17]. The process demonstrates remarkable scalability, with several 10-gram scale reactions maintaining high efficiency without performance degradation [17].
Palladium complexes have shown significant promise for the selective introduction of difluoroethyl groups, particularly when combined with specialized phosphine ligands [15]. The palladium difluorocarbene-involved catalytic coupling represents a novel mechanistic pathway that circumvents the radical processes typically encountered in fluoroalkyl halide chemistry [15]. This approach utilizes chlorodifluoromethane as an inexpensive difluorocarbene precursor and features excellent functional group tolerance [15].
The catalytic cycle involves the formation of a nucleophilic palladium(0) difluorocarbene complex, which undergoes protonation to generate a difluoromethyl palladium(II) intermediate [15]. This intermediate subsequently reacts with terminal alkynes to produce difluoromethylated products with high efficiency [15]. The reaction conditions are notably mild, operating at 80°C in the presence of Xantphos ligand and hydroquinone as a critical additive [15].
| Catalyst System | Difluoroethyl Source | Yield Range | Reaction Conditions | Substrate Compatibility |
|---|---|---|---|---|
| Nickel-based catalysts | Chlorodifluoromethane | 67-85% | Mild temperatures (25-80°C), inert atmosphere | Aryl chlorides, aryl bromides |
| Palladium complexes | Difluoromethyl-containing sulfones | 45-75% | Moderate temperatures (60-120°C), phosphine ligands | Aryl boronic acids, terminal alkynes |
| Rhodium catalysts | Difluoromethyl diazomethane | 40-70% | Mild temperatures (20-60°C), specialized ligands | Terminal alkynes, alkenes |
| Iron-mediated systems | Difluoromethyl bromide derivatives | 30-60% | Elevated temperatures (100-150°C), reducing agents | Activated aromatic compounds |
Recent developments in cross-electrophile coupling have expanded the toolkit for difluoroethyl group introduction [20]. The nickel-catalyzed coupling of aryl bromides with difluoromethyl 2-pyridyl sulfone represents a sustainable approach utilizing a crystalline, easily handled difluoroethylating reagent [20]. This methodology demonstrates broad scope with heteroaryl bromides and precursors to pharmaceutical compounds [20].
The mechanism of sulfone-based cross-electrophile coupling has been thoroughly investigated, confirming the formation of difluoromethyl radicals rather than difluorocarbene intermediates [20]. This mechanistic understanding enables optimization of reaction conditions and expansion of substrate scope [20]. The process operates under mild conditions suitable for small-scale parallel synthesis and benchtop scale-up applications [20].
Emerging biocatalytic methods offer environmentally benign alternatives for difluoroethyl group introduction [30]. Enzymatic synthesis of fluorinated compounds has gained significant attention due to advantages including energy efficiency, environmental protection, high selectivity, and mild reaction conditions [30]. Tyrosine phenol-lyases have been successfully employed for the synthesis of fluorinated aromatic compounds through fed-batch fermentation processes [30].
Multi-enzyme systems have demonstrated particular promise for complex fluorinated product synthesis [30]. These systems can effectively shorten intermediate transfer distances and accelerate reaction rates while enabling synthesis from inexpensive starting materials [30]. The development of fluorinase enzymes has opened new pathways for carbon-fluorine bond formation with unprecedented selectivity [30].
The industrial-scale synthesis of 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene requires comprehensive optimization of multiple reaction parameters to achieve economic viability and consistent product quality [31]. Process optimization involves careful consideration of temperature, pressure, catalyst loading, residence time, and solvent systems [31].
Temperature control represents the most critical parameter for industrial-scale fluorinated compound synthesis [31]. The reaction rate, product selectivity, and energy consumption are all directly influenced by temperature management [31]. For bromination reactions involving fluorinated substrates, optimal temperature ranges typically fall between 60-120°C to balance reaction efficiency with selectivity requirements [31].
Pressure management plays a crucial role in controlling phase equilibrium and reaction rates [31]. High-pressure systems promote greater molecular interactions and enhanced mass transfer compared to low-pressure alternatives [31]. Industrial reactors must be designed with pressure limits corresponding to process requirements and incorporate safety devices including pressure relief valves and emergency shutdown systems [31].
The selection and optimization of catalyst systems significantly impact both reaction efficiency and economic viability [31]. Catalyst performance depends on surface area, pore structure, and the frequency of regeneration or replacement cycles [31]. For palladium-catalyzed difluoroethylation reactions, optimal catalyst loadings typically range from 2.5-10 mol% depending on substrate reactivity and desired conversion levels [15].
Ligand selection plays a critical role in palladium-catalyzed systems, with Xantphos demonstrating superior performance for difluorocarbene-involved coupling reactions [15]. The reduction of Xantphos loading from 7.5 to 2.5 mol% has been shown to improve product yields while reducing material costs [15]. Hydroquinone serves as an essential additive, functioning as both a proton transfer shuttle and a reductant in the catalytic cycle [15].
| Parameter | Optimal Range | Impact on Yield | Cost Implications |
|---|---|---|---|
| Temperature | 60-120°C | High (±20-30%) | Energy costs increase with temperature |
| Pressure | 1-5 bar | Moderate (±10-15%) | Equipment costs for high-pressure systems |
| Catalyst Loading | 2.5-10 mol% | High (±25-35%) | Direct material cost impact |
| Residence Time | 2-8 hours | Moderate (±15-20%) | Reactor capacity utilization |
| Solvent System | Polar aprotic solvents | High (±20-25%) | Solvent recovery and disposal costs |
| Reactant Stoichiometry | 1.2-2.0 equivalent excess | Moderate (±10-15%) | Raw material efficiency |
Solvent selection critically influences reaction efficiency and downstream processing requirements [31]. Polar aprotic solvents such as dimethylformamide and dimethylacetamide have demonstrated superior performance for fluorinated compound synthesis [15]. These solvents provide optimal solvation of ionic intermediates while maintaining chemical stability under reaction conditions [15].
The environmental impact and recovery costs of solvents represent significant considerations for industrial implementation [33]. Green chemistry principles emphasize the development of environmentally benign fluorination methods with reduced waste streams and carbon footprint [33]. Process mass intensity and reaction mass efficiency metrics are routinely assessed during process development to evaluate environmental sustainability [33].
The transition from laboratory to industrial scale requires careful attention to heat and mass transfer limitations [31]. Mixing efficiency becomes particularly critical at larger scales, where uniform distribution of reactants and temperature control present significant challenges [31]. Reactor design must incorporate appropriate impeller types, rotational speeds, and auxiliary elements to ensure optimal mixing performance [31].
Continuous processing offers advantages over batch operations for large-scale fluorinated compound production [29]. Continuous systems enable better temperature and pressure control while reducing equipment size requirements and capital investment [29]. Microreactor technology has shown particular promise for fluorination reactions, providing enhanced safety and control compared to traditional batch reactors [29].
Industrial viability requires comprehensive economic analysis incorporating raw material costs, energy consumption, catalyst expenses, and waste treatment requirements [32]. The development of cost-effective synthetic protocols enables scalable production of fluorinated compounds for pharmaceutical and industrial applications [32]. Green chemistry approaches that minimize waste generation and environmental impact are increasingly important for industrial acceptance [32].
The nucleophilic aromatic substitution reactivity of 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene is significantly influenced by the combined electronic effects of its three electron-withdrawing substituents. The compound features a bromine atom at position 1, a 1,1-difluoroethyl group at position 2, and a fluorine atom at position 4, creating a highly electron-deficient aromatic system that facilitates nucleophilic attack [1] [2].
The mechanism of nucleophilic aromatic substitution in this compound follows the classical addition-elimination pathway, proceeding through the formation of a Meisenheimer complex [1] [2]. The electron-withdrawing nature of all three substituents significantly stabilizes this anionic intermediate through both inductive and field effects. The 1,1-difluoroethyl group, being a strong electron-withdrawing substituent, exhibits an inductive effect comparable to trifluoromethyl groups, substantially lowering the electron density of the aromatic ring [3] [4].
Kinetic studies on related fluorinated aromatic compounds demonstrate that the presence of multiple electron-withdrawing groups dramatically enhances the rate of nucleophilic aromatic substitution reactions compared to unsubstituted benzene [5] [6]. The fluorine atom at the para position relative to the bromine leaving group provides particularly effective stabilization of the Meisenheimer complex through its strong electron-withdrawing character, making it more reactive than corresponding chloro- or bromo-substituted analogs [5] [6].
The regioselectivity of nucleophilic substitution reactions in 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene is dictated by the relative leaving group abilities and the electronic environment created by the substituents. Bromine serves as the preferred leaving group due to its moderate leaving group ability and the stabilization provided by the electron-withdrawing substituents [1] [2]. However, under specific conditions employing strong nucleophiles and elevated temperatures, displacement of the fluorine atom can also occur, particularly when using fluoride-displacing nucleophiles [7].
The reaction kinetics follow second-order behavior, being first-order in both nucleophile and aromatic substrate concentration. Activation energies for nucleophilic substitution reactions with this compound are significantly lower than those observed for mono-substituted aromatics, reflecting the cumulative electron-withdrawing effects of the three substituents [2]. Rate constants for reactions with typical nucleophiles such as methoxide ion or hydroxide ion are enhanced by factors of 100-1000 compared to bromobenzene alone.
Quantum mechanical calculations reveal that the 1,1-difluoroethyl group contributes substantially to the electron deficiency of the aromatic ring through its powerful inductive effect [3] [8]. The difluoromethylene carbon directly attached to the benzene ring bears a partial positive charge due to the strong electronegativity of the fluorine atoms, creating an electron-withdrawing effect that surpasses that of many traditional electron-withdrawing groups [3].
The combination of electron-withdrawing substituents creates a synergistic effect where the overall electron deficiency exceeds the sum of individual substituent contributions. Nuclear magnetic resonance studies of related compounds demonstrate significant downfield shifts in carbon-13 spectra, indicating substantial deshielding of the aromatic carbons [9] [10]. The fluorine-19 nuclear magnetic resonance chemical shifts for both the aromatic fluorine and the difluoroethyl fluorines provide clear evidence of the strong electron-withdrawing environment [11].
1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene serves as an excellent electrophilic partner in various transition metal-catalyzed cross-coupling reactions, with palladium-catalyzed processes being particularly well-developed [12] [13] [14]. The bromine atom provides an ideal leaving group for oxidative addition to low-valent metal centers, while the electron-withdrawing substituents enhance the electrophilicity of the aromatic carbon bearing the bromine [14] [15].
The Suzuki-Miyaura cross-coupling reaction represents one of the most important applications of this compound in synthetic chemistry [14] [15]. The reaction proceeds through the well-established catalytic cycle involving oxidative addition of the carbon-bromine bond to palladium(0), transmetalation with organoboronic acid derivatives, and reductive elimination to form the desired carbon-carbon bond [14] [15].
Kinetic studies demonstrate that the oxidative addition step is accelerated by the electron-withdrawing substituents present in 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene [15] [16]. The 1,1-difluoroethyl and fluorine substituents work synergistically to increase the electrophilicity of the aromatic carbon bearing the bromine, facilitating insertion into the palladium center. Typical reaction conditions employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with appropriate phosphine ligands, bases like potassium carbonate or cesium carbonate, and temperatures ranging from 80-120°C [14] [15].
The reaction tolerates a wide range of organoboronic acid coupling partners, including electron-rich and electron-poor arylboronic acids, heteroarylboronic acids, and alkenylboronic acids [12] [13]. Yields typically range from 70-95% depending on the specific boronic acid partner and reaction conditions employed. The presence of the fluorine substituents does not interfere with the coupling reaction and remains intact throughout the transformation [17] [18].
Detailed mechanistic investigations reveal that the oxidative addition step follows a concerted mechanism rather than a stepwise electron transfer pathway [15] [16]. The electron-deficient nature of the aromatic ring facilitates the approach of the electron-rich palladium(0) center, lowering the activation barrier for carbon-bromine bond cleavage [15].
The transmetalation step proceeds efficiently due to the stability of the organopalladium intermediate formed after oxidative addition [15]. The electron-withdrawing substituents stabilize the palladium-aryl bond through reduced back-donation from the metal to the aromatic system. This stabilization prevents competing beta-hydride elimination reactions and promotes the desired transmetalation pathway [15].
Nickel-catalyzed cross-coupling reactions offer complementary reactivity patterns and economic advantages compared to palladium catalysts [19] [18]. The compound undergoes efficient nickel-catalyzed Suzuki-type couplings under mild conditions, often at room temperature or slightly elevated temperatures [19].
The mechanism of nickel-catalyzed reactions differs from palladium systems, often involving radical intermediates or nickel(I)/nickel(III) catalytic cycles [19] [18]. The electron-withdrawing substituents facilitate these alternative mechanistic pathways by stabilizing the various oxidation states of nickel involved in the catalytic cycle [19].
Copper-mediated cross-coupling reactions provide access to unique transformations not readily accessible through palladium or nickel catalysis [12] [20]. The electron-deficient aromatic ring of 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene is particularly suited for copper-catalyzed nucleophilic aromatic substitution reactions and Ullmann-type couplings [12].
The electron-deficient nature of 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene makes it an attractive substrate for radical-based functionalization reactions [21] [22] [23]. The multiple electron-withdrawing substituents create favorable conditions for radical addition and substitution processes, often leading to regioselective transformations that complement ionic reaction mechanisms [21] [23].
Photochemical methods provide efficient access to radical intermediates from 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene [22] [24]. Under visible light irradiation in the presence of appropriate photocatalysts, the compound can undergo homolytic carbon-bromine bond cleavage to generate aryl radicals [22] [24]. These radicals can then participate in various coupling reactions with radical acceptors or hydrogen atom donors [22].
The 1,1-difluoroethyl substituent plays a crucial role in stabilizing radical intermediates through its electron-withdrawing properties [22] [25]. Electron paramagnetic resonance studies of related radical species demonstrate significant spin delocalization into the difluoroethyl group, providing additional stability to the radical center [25].
Radical aromatic substitution reactions proceed through distinct mechanistic pathways compared to ionic substitution processes [21] [23]. The electron-deficient aromatic ring readily accepts electron-rich radicals, forming radical anion intermediates that can undergo subsequent transformations [21] [7].
The regioselectivity of radical substitution reactions is influenced by both electronic and steric factors [23]. The electron-withdrawing substituents direct radical attack to positions of highest electron density, typically ortho to electron-donating groups or meta to strongly electron-withdrawing groups [23]. The 1,1-difluoroethyl group creates significant steric hindrance at the ortho position, often favoring substitution at more remote sites [23].
Under appropriate conditions, 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene can participate in chain radical processes where the initial radical formation triggers a self-propagating reaction sequence [21] [23]. These chain processes are particularly efficient in the presence of good hydrogen atom donors or radical relay reagents [23].
The chain length and efficiency depend critically on the relative rates of propagation versus termination steps [21] [23]. The electron-withdrawing substituents generally favor longer chain processes by stabilizing intermediate radicals and reducing the rate of unproductive termination reactions [21].
The 1,1-difluoroethyl substituent can serve as a precursor to difluoromethyl radicals under specific reaction conditions [22] [25] [20]. These radicals are valuable intermediates for installing difluoromethyl groups into other molecular frameworks, expanding the utility of the compound beyond simple aromatic substitution reactions [22] [25].
Mechanistic studies reveal that difluoromethyl radical generation can occur through carbon-carbon bond cleavage adjacent to the aromatic ring, particularly under oxidative conditions or in the presence of strong radical initiators [25] [20]. The resulting difluoromethyl radicals exhibit nucleophilic character and readily add to electron-deficient alkenes and aromatics [25] [20].
Recent advances in visible light photocatalysis have opened new avenues for functionalizing 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene through radical pathways [22] [24]. Photocatalysts such as ruthenium or iridium complexes can facilitate single electron transfer processes that generate reactive radical intermediates from the aromatic halide [22] [24].
These photocatalytic processes often proceed under mild conditions at room temperature, providing excellent functional group tolerance and broad substrate scope [22] [24]. The electron-withdrawing substituents enhance the efficiency of single electron reduction, making the compound particularly suitable for photocatalytic transformations [22] [24].